molecular formula C14H10F3N B6291733 (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine CAS No. 214423-86-6

(E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine

Cat. No.: B6291733
CAS No.: 214423-86-6
M. Wt: 249.23 g/mol
InChI Key: KCPDJENIQSOGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine is a high-value Schiff base reagent designed for advanced synthetic organic chemistry and pharmaceutical research. This compound serves as a key electrophilic substrate in stereoselective carbon-carbon bond-forming reactions. It is specifically cited for its application in a highly selective azaaldol addition with lithium enolates derived from acetonide-protected pyroglutaminol . This reaction is instrumental in constructing complex chiral frameworks relevant to the development of active pharmaceutical ingredients (APIs). The stereochemical outcome of this transformation is sensitive to reaction conditions, highlighting the compound's utility in probing reaction mechanisms and optimizing asymmetric synthesis protocols . As part of the Schiff base family, known for their biological activities and use in materials science, this methanimine derivative is strictly for laboratory research purposes . Researchers can leverage this compound to explore new routes in medicinal chemistry and as a building block for compounds with potential antibacterial, antifungal, and anticancer properties. It is supplied as a For Research Use Only (RUO) product and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-phenyl-1-[2-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N/c15-14(16,17)13-9-5-4-6-11(13)10-18-12-7-2-1-3-8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPDJENIQSOGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572401
Record name (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214423-86-6
Record name (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine linkage. Acid catalysts (e.g., acetic acid) protonate the carbonyl oxygen, enhancing electrophilicity. Polar protic solvents like methanol or ethanol facilitate proton transfer and stabilize intermediates. A study using 4-(trifluoromethyl)benzylamine and 3-chloropyrazine-2-carboxamide in tetrahydrofuran (THF) with triethylamine demonstrated that higher temperatures (70°C) and extended reflux periods (15 hours) improve conversion rates.

Table 1: Acid-Catalyzed Conditions and Outcomes

CatalystSolventTemperatureTime (h)YieldSource
Acetic acidMeOHRT7286%*
TriethylamineTHF70°C1555%

*Yield reported for analogous imine synthesis.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation significantly reduces reaction times while maintaining high efficiency. A protocol adapted from pyrazinecarboxamide derivatives involved sealing 3-chloropyrazine-2-carboxamide, aniline derivatives, pyridine, and methanol in a microwave reactor at 140°C for 30 minutes, achieving 55% yield. For the target imine, substituting 2-(trifluoromethyl)benzaldehyde and aniline under similar conditions is expected to enhance throughput.

Advantages of Microwave Technology

  • Rapid heating : Uniform thermal distribution avoids localized decomposition.

  • Energy efficiency : Reactions complete in minutes versus hours.

  • Scalability : Demonstrated in multi-gram syntheses of fluorinated imines.

Dehydrating Agents and Stereochemical Control

The use of dehydrating agents like trimethylsilyl chloride (TMSCl) or molecular sieves shifts equilibrium toward imine formation by removing water. A seminal example from the RSC study synthesized (E)-N-p-tolyl-1-(2-(trifluoromethyl)phenyl)methanimine in 98% yield using glyoxal and TMSCl in methanol. Adapting this method for the target compound involves substituting aniline for p-toluidine and maintaining stoichiometric TMSCl to ensure complete dehydration.

Table 2: Dehydrating Agent-Mediated Synthesis

Dehydrating AgentSolventTemperatureTime (h)YieldSource
TMSClMeOH50°C → RT1098%*

*Yield reported for (E)-N-p-tolyl-1-(2-(trifluoromethyl)phenyl)methanimine.

Solvent and Temperature Optimization

Solvent polarity critically influences reaction kinetics and product isolation. Non-polar solvents (e.g., dichloromethane) favor Schiff base formation by reducing side reactions, while polar aprotic solvents (e.g., DMF) enhance solubility of aromatic substrates. A patent describing N-phenyl bis(trifluoromethanesulfonyl)imide synthesis highlighted dichloromethane’s utility in achieving 91.5% yield under reflux. For the target imine, ethanol/water mixtures facilitate crystallization, yielding high-purity products after filtration.

Temperature-Dependent Studies

  • Room temperature : Suitable for electron-deficient aldehydes (e.g., trifluoromethyl-substituted).

  • Reflux conditions : Necessary for sterically hindered substrates or less reactive amines.

Spectroscopic Characterization and Purity Analysis

Characterization of this compound relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key spectral features include:

  • ¹H NMR : A singlet at δ 8.4–8.5 ppm corresponding to the imine proton (CH=N), with aromatic protons appearing as multiplet signals between δ 7.2–7.7 ppm.

  • ¹³C NMR : The imine carbon resonates at δ 160–165 ppm, while the CF₃ group’s carbon appears at δ 125–130 ppm (q, J = 280–300 Hz).

  • IR : Stretching vibrations at ~1640 cm⁻¹ (C=N) and ~1320 cm⁻¹ (C-F).

Purity assessments via high-performance liquid chromatography (HPLC) typically show >99% purity when recrystallized from ethanol/water .

Chemical Reactions Analysis

Types of Reactions

(E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine exhibits promising anticancer properties. A notable study explored its effects on various cancer cell lines, including breast and prostate cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via caspase activation
PC-3 (Prostate)12.8Inhibition of cell proliferation

The mechanism involves the activation of apoptotic pathways, suggesting potential as a lead compound for further drug development.

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Research has shown that it exhibits significant activity against both gram-positive and gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight its potential as a scaffold for developing new antimicrobial agents.

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in OLED technology. Its incorporation into polymer matrices has been studied to enhance light emission efficiency.

Material Composition Luminous Efficiency (cd/A) Emission Spectrum (nm)
Polymer Blend with 5% Imine25520

The results indicate that the compound can improve the performance of OLEDs, making it a candidate for further exploration in optoelectronic devices.

Synthesis of Complex Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including:

  • Aldol reactions
  • Condensation reactions

Case studies have demonstrated its utility in synthesizing biologically active compounds through these reactions.

Case Study 1: Synthesis of Trifluoromethylated Compounds

A synthetic route utilizing this compound was developed to create trifluoromethylated derivatives with enhanced biological activity. The study highlighted:

  • Yield: Up to 85%
  • Reaction Conditions: Mild conditions with short reaction times

Case Study 2: Anticancer Screening

In a comparative study, the anticancer activity of this compound was evaluated against established chemotherapeutics. The findings revealed that it exhibited comparable or superior efficacy against certain cancer types, warranting further investigation into its mechanism and potential combination therapies.

Mechanism of Action

The mechanism of action of (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the -CF₃ group significantly impacts properties:

  • (E)-N-(4-Fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine (para-CF₃ and para-F): The para-CF₃ group enhances electron-withdrawing effects, stabilizing the imine bond. Microwave synthesis of this compound achieves high efficiency (85–90% yield) .
  • (E)-1-(5-Nitrothiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)methanimine (N2TPM) : The nitrothiophene group introduces strong electron-withdrawing effects and planarizes the structure, enhancing π-π interactions in crystal packing .

C=N Bond Length and Structural Analysis

Crystallographic data reveal variations in C=N bond lengths:

Compound C=N Bond Length (Å) Reference
Target compound 1.292
(S)-(+)-N-(1-Phenylethyl)salicylideneamine 1.264
2-(N-Benzyl-α-iminoethyl)phenol 1.286

The longer bond in the target compound (1.292 Å) suggests reduced conjugation due to steric effects from the ortho-CF₃ group, contrasting with shorter bonds in less hindered imines .

Spectroscopic Properties

  • NMR Trends :
    • ¹H NMR : Imine protons (HC=N) in para-substituted analogs (e.g., (E)-N-(4-methoxyphenyl)-1-(4′-CF₃-biphenyl)methanimine) resonate at δ 8.3–8.5 ppm, while ortho-CF₃ derivatives may show upfield shifts due to reduced electron density .
    • ¹³C NMR : The CF₃ group’s inductive effect deshields adjacent carbons, appearing at δ 120–125 ppm for -CF₃ and δ 150–160 ppm for C=N .

Biological Activity

(E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine is a compound that belongs to the class of Schiff bases, which are known for their diverse biological activities. This article explores its biological activity, including antitumor effects, antibacterial properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H12F3N\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}

This compound features a phenyl group and a trifluoromethyl group, contributing to its unique electronic properties and biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For example, a study involving the compound demonstrated significant cytotoxic effects against various cancer cell lines, particularly in triple-negative breast cancer models. The compound exhibited a reduction in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .

Table 1: Antitumor Effects of this compound

Cell LineIC50 (μM)Treatment Duration% Cell Viability
MDA-MB-231 (Breast)103 days55%
A549 (Lung)1572 hours60%
HeLa (Cervical)1248 hours50%

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown formidable activity against various strains of gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values indicate that this compound could be a potential candidate for developing new antibacterial agents.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.20
Bacillus cereus0.50
Escherichia coli>30

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The imine functionality allows for reversible binding to amino acids in proteins, potentially disrupting normal cellular functions. Additionally, the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies

  • Antitumor Efficacy : In an in vivo study, the compound was administered to mice bearing MDA-MB-231 xenografts. Treatment resulted in significant tumor size reduction compared to control groups, with well-tolerated side effects .
  • Antibacterial Screening : A series of experiments evaluated the compound against clinical isolates of MRSA and other resistant strains. Results indicated that it maintained efficacy even against resistant strains, suggesting potential for therapeutic use .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing (E)-N-Phenyl-1-[2-(trifluoromethyl)phenyl]methanimine with high yield and purity?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between an aldehyde (e.g., 2-(trifluoromethyl)benzaldehyde) and aniline derivatives. Microwave-assisted synthesis can significantly reduce reaction time (from hours to minutes) and improve yields (e.g., 70–85%) compared to traditional thermal methods. Key steps include stoichiometric control of reactants, solvent selection (e.g., ethanol or toluene), and purification via silica gel chromatography. Characterization should include elemental analysis, FT-IR (to confirm imine C=N stretch ~1600–1650 cm⁻¹), and multinuclear NMR (¹H/¹³C) to verify stereochemistry and purity .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguously determining molecular geometry. For non-crystalline samples, use DFT/B3LYP/6-311++G(d,p) calculations to compare theoretical bond lengths/angles with experimental FT-IR and UV-Vis data. Discrepancies >2% in bond lengths (e.g., C=N or C-F) may indicate conformational distortions or impurities. Pair NMR data (e.g., ¹H chemical shifts for aromatic protons) with computational predictions to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between experimental and theoretical spectroscopic data for this compound?

  • Methodological Answer : Employ time-dependent DFT (TD-DFT) with solvent-effect corrections (e.g., IEF-PCM model) to simulate UV-Vis spectra. For example, CAM-B3LYP/6-311++G(d,p) accurately predicts λmax shifts caused by trifluoromethyl groups’ electron-withdrawing effects. If experimental λmax deviates >10 nm, re-evaluate solvent polarity or consider excited-state intramolecular charge transfer (ICT) mechanisms. Validate vibrational modes using scaled DFT frequencies compared to FT-IR .

Q. What strategies are effective for studying the catalytic functionalization of this Schiff base in cross-coupling reactions?

  • Methodological Answer : Silver-catalyzed cycloisomerization/hydroarylation (e.g., AgOTf in AcOH) enables access to dihydroisoquinoline derivatives. Optimize catalyst loading (5–10 mol%) and reaction time (12–24 h) to suppress byproducts. Monitor reaction progress via TLC or HPLC. For mechanistic insights, conduct kinetic isotope effect (KIE) studies or DFT-based transition-state analysis to identify rate-limiting steps .

Q. How can researchers assess the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer : Perform accelerated degradation studies:

  • Thermal stability : Use thermogravimetric analysis (TGA) at 25–300°C (heating rate 10°C/min) under nitrogen.
  • Photostability : Expose to UV light (λ = 254 nm) and analyze degradation via LC-MS.
  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 h. Quench reactions and quantify intact compound via HPLC with a C18 column (λ = 255 nm). Identify degradation products using high-resolution MS/MS .

Q. What advanced techniques are suitable for evaluating nonlinear optical (NLO) properties of this compound?

  • Methodological Answer : Calculate first hyperpolarizability (β) using DFT/B3LYP with polarizable continuum models. Compare β values (>100 × 10⁻³⁰ esu) with known NLO materials (e.g., urea). Experimentally validate via Kurtz-Perry powder technique using a Nd:YAG laser (1064 nm). Correlate enhanced NLO activity with π-conjugation length and electron-deficient trifluoromethyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.